

# An In-depth Technical Guide to (S)-(+)-2-Hexanol: IUPAC Nomenclature and Structure

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## Compound of Interest

Compound Name: (S)-(+)-2-Hexanol

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This guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, and properties of the chiral molecule **(S)-(+)-2-Hexanol**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## IUPAC Nomenclature and Chemical Structure

**(S)-(+)-2-Hexanol** is a secondary alcohol with the chemical formula  $C_6H_{14}O$ .<sup>[1]</sup> Its systematic IUPAC name is (S)-hexan-2-ol. Let's break down the nomenclature:

- **Hexan-:** This prefix indicates a six-carbon parent alkane chain (hexane).
- **-2-ol:** This suffix signifies an alcohol (hydroxyl, -OH, functional group) located on the second carbon of the hexane chain.<sup>[1]</sup><sup>[2]</sup>
- **(S)-:** This is a stereochemical descriptor that denotes the specific spatial arrangement (configuration) of the substituents around the chiral center (the second carbon atom) according to the Cahn-Ingold-Prelog (CIP) priority rules.
- **(+)-:** This indicates that the compound is dextrorotatory, meaning it rotates plane-polarized light to the right (clockwise). This property is determined experimentally and does not have a direct correlation with the (S) or (R) designation.

The molecule possesses a chiral center at the second carbon atom, which is bonded to four different groups: a hydrogen atom, a hydroxyl group, a methyl group, and a butyl group. This

chirality results in the existence of two enantiomers: **(S)-(+)-2-Hexanol** and (R)-(-)-2-Hexanol. [\[1\]\[3\]](#)

Molecular Structure:

- 2D Structure (SMILES): CCCC--INVALID-LINK--O[\[3\]](#)
- InChI Key: QNVRIHYSUZMSGM-ZCFIWIBFSA-N[\[3\]](#)

## Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for 2-Hexanol. Note that some data may be for the racemic mixture ((±)-2-Hexanol) unless specified for the (S)-enantiomer.

Table 1: Physical and Chemical Properties of 2-Hexanol

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>14</sub> O	<a href="#">[1][2]</a>
Molecular Weight	102.17 g/mol	<a href="#">[2][4]</a>
Appearance	Colorless liquid	<a href="#">[2]</a>
Odor	Characteristic, winey, fruity, fatty, terpenic	<a href="#">[5][6]</a>
Boiling Point	136-140 °C	<a href="#">[1][2][4]</a>
Melting Point	-23 °C	<a href="#">[1]</a>
Density	0.814 g/mL at 20 °C	<a href="#">[4][7]</a>
Refractive Index	n <sub>20/D</sub> 1.414	<a href="#">[4]</a>
Flash Point	41-46 °C	<a href="#">[2][4]</a>
Solubility in Water	Poor; 14 g/L	<a href="#">[1][2]</a>
logP (o/w)	1.76	<a href="#">[2]</a>

Table 2: Spectroscopic Data for 2-Hexanol

Spectroscopy	Data Highlights
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 90 MHz)	Shifts [ppm]: 0.91, 1.15, 1.22, 1.32, 1.38, 3.76-3.83[2]
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 25.16 MHz)	Characteristic peaks for the six carbon atoms.[2]
Mass Spectrometry (EI)	Major fragments (m/z): 45, 43, 69, 27, 44[2]
Infrared (IR) Spectroscopy	Broad peak around $3300\text{-}3400\text{ cm}^{-1}$ (O-H stretch), peaks around $2850\text{-}3000\text{ cm}^{-1}$ (C-H stretch).[3]

## Experimental Protocols

### Synthesis of 2-Hexanol:

A common laboratory method for the preparation of 2-hexanol is the reduction of 2-hexanone.  
[8]

- Protocol: Reduction of 2-Hexanone with Sodium
  - Dissolve 123 mL (100 g) of 2-hexanone in a mixture of 750 mL of ether and 150 mL of water.
  - Introduce 69 grams of clean sodium in the form of wire or small pieces as rapidly as possible. The reaction should be controlled, and the flask may need to be cooled in an ice bath.
  - Once all the sodium has reacted, separate the ethereal layer.
  - Wash the ethereal layer with 25 mL of dilute hydrochloric acid (1:1), followed by a water wash.
  - Dry the solution with anhydrous potassium carbonate or anhydrous calcium sulfate.
  - Distill the solution using a fractionating column and collect the fraction boiling at  $136\text{-}138^\circ\text{C}$ . This yields approximately 97 g of 2-hexanol.[8]

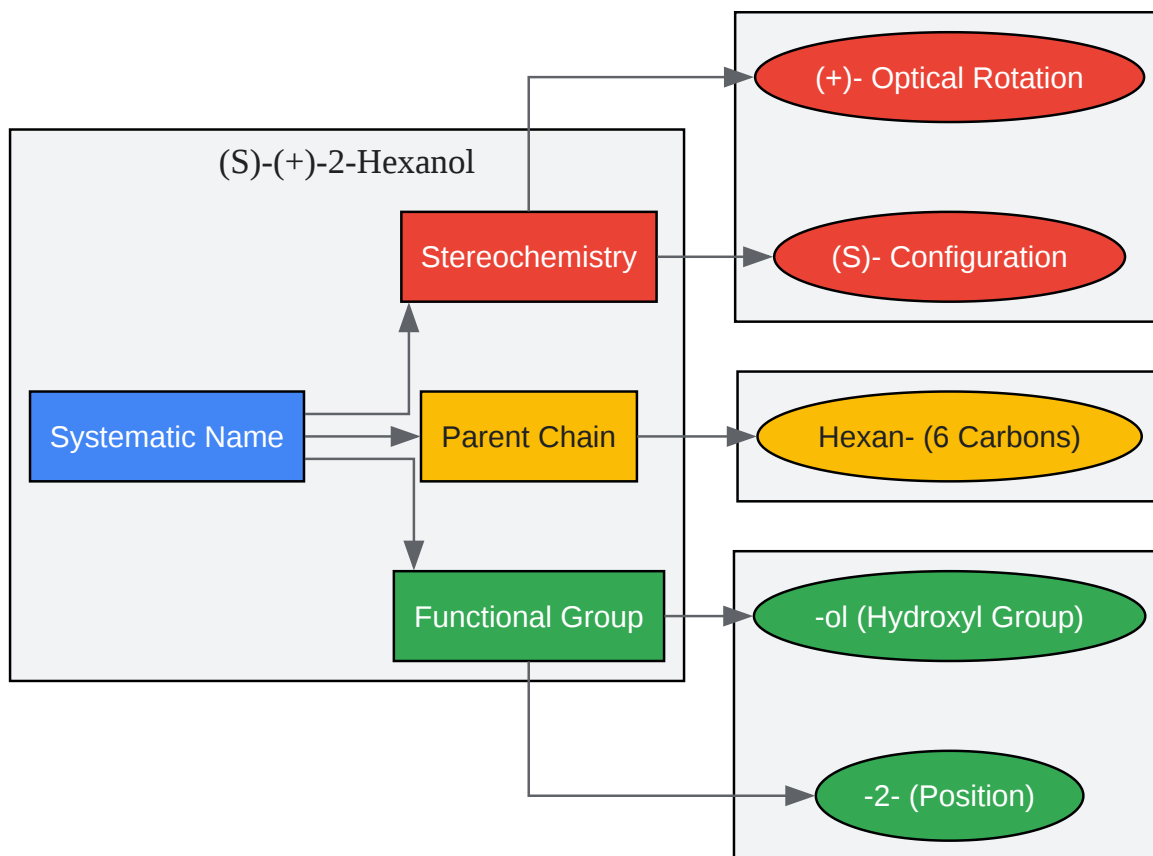
## Enantioselective Synthesis of (S)-2-Hexanol:

To obtain the specific (S)-enantiomer, an asymmetric synthesis method is required. One established method is the asymmetric reduction of the corresponding ketone, 6-chloro-2-hexanone, which can then be converted to 2-hexanol. Biocatalytic reductions often provide high enantioselectivity.

- Protocol: Biocatalytic Reduction of 2-Hexanone using Alcohol Dehydrogenase
  - Prepare a buffered aqueous solution containing the substrate, 2-hexanone.
  - Add a suitable alcohol dehydrogenase (ADH) that exhibits selectivity for producing the (S)-enantiomer.
  - Incorporate a cofactor regeneration system, such as using a secondary enzyme like glucose dehydrogenase (GDH) and glucose, to recycle the NAD(P)H cofactor.
  - Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
  - Monitor the progress of the reaction by analyzing samples at regular intervals using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column to determine the enantiomeric excess.
  - Upon completion, extract the product from the aqueous phase using an organic solvent.
  - Purify the (S)-2-hexanol using standard techniques such as distillation or column chromatography.<sup>[9]</sup>

## Visualization of IUPAC Nomenclature

The following diagram illustrates the logical breakdown of the IUPAC name for **(S)-(+)-2-Hexanol**.



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Caption: Logical breakdown of the IUPAC nomenclature for **(S)-(+)-2-Hexanol**.

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